1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

CAS No.: 4221-68-5

Cat. No.: VC2470708

Molecular Formula: C30H40O2

Molecular Weight: 432.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4221-68-5 |

|---|---|

| Molecular Formula | C30H40O2 |

| Molecular Weight | 432.6 g/mol |

| IUPAC Name | 2-cyclohexyl-4-[1-(3-cyclohexyl-4-hydroxyphenyl)cyclohexyl]phenol |

| Standard InChI | InChI=1S/C30H40O2/c31-28-16-14-24(20-26(28)22-10-4-1-5-11-22)30(18-8-3-9-19-30)25-15-17-29(32)27(21-25)23-12-6-2-7-13-23/h14-17,20-23,31-32H,1-13,18-19H2 |

| Standard InChI Key | DNCLEPRFPJLBTQ-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2=C(C=CC(=C2)C3(CCCCC3)C4=CC(=C(C=C4)O)C5CCCCC5)O |

| Canonical SMILES | C1CCC(CC1)C2=C(C=CC(=C2)C3(CCCCC3)C4=CC(=C(C=C4)O)C5CCCCC5)O |

Introduction

Chemical Identity and Structure

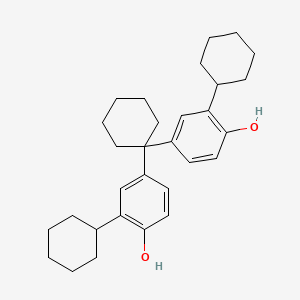

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is a bisphenolic compound with the molecular formula C30H40O2 and a molecular weight of 432.64 g/mol . This compound is identified by the CAS number 4221-68-5 and is known by several synonyms including:

-

4,4'-CYCLOHEXYLIDENEBIS(2-CYCLOHEXYLPHENOL)

-

Phenol,4,4'-cyclohexylidenebis[2-cyclohexyl-

-

4,4'-Cyclohexane-1,1-diylbis(2-cyclohexylphenol)

The structural configuration consists of a central cyclohexane ring bonded at position 1,1 to two hydroxyphenyl groups, each substituted with a cyclohexyl group at the ortho position relative to the hydroxyl group. This unique structure gives the compound its specific chemical and physical characteristics.

The chemical structure can be represented through various identifiers:

-

InChI: InChI=1S/C30H40O2/c31-28-16-14-24(20-26(28)22-10-4-1-5-11-22)30(18-8-3-9-19-30)25-15-17-29(32)27(21-25)23-12-6-2-7-13-23/h14-17,20-23,31-32H,1-13,18-19H2

-

SMILES: C1(C2=CC=C(O)C(C3CCCCC3)=C2)(C2=CC=C(O)C(C3CCCCC3)=C2)CCCCC1

Physical Properties

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane exhibits distinct physical characteristics that are relevant to its processing, handling, and application in various industrial contexts. Based on available data, the physical properties are presented in Table 1.

Table 1: Physical Properties of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

| Property | Value |

|---|---|

| Physical State | Powder to crystal |

| Color | White to Almost white |

| Melting Point | 166 °C |

| Solubility | Soluble in Methanol |

| Molecular Weight | 432.64 g/mol |

These properties indicate that the compound exists as a crystalline solid at room temperature with a relatively high melting point, suggesting significant intermolecular forces in its crystal structure . The solubility in methanol is an important characteristic for purification and processing applications.

Applications and Industrial Uses

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane has several industrial applications, primarily in polymer science and materials chemistry. Based on regulatory classifications and industrial usage patterns, the compound is used in the following areas:

Food Contact Materials

The compound is listed as an indirect additive used in food contact substances, regulated under FDA 21 CFR 178.2010, indicating its application in materials that may come into contact with food products . The FDA has assigned it the unique identifier (UNII) 4KE1SHW73I, confirming its regulatory recognition for specific applications.

Polymer Research and Development

The compound is categorized as a "Reagent for High-Performance Polymer Research" and a "Developer Fluorene," suggesting its utility in the development of specialized polymeric materials . The bisphenolic structure, with its hydroxyl functional groups, makes it suitable as a monomer in various polymerization reactions.

Color Formation Applications

The compound is also classified among "Color Former & Related Compounds," indicating potential applications in technologies such as thermal or pressure-sensitive imaging systems . This functionality may be related to the reactive hydroxyl groups in the molecule.

| Supplier | Purity | Price Range | Minimum Order | Supply Capability |

|---|---|---|---|---|

| Shaanxi Dideu Medichem Co. Ltd | 99% | US $20.00-100.00 / KG | 1 KG | 200,000 KG |

Additional suppliers known to provide this compound include:

The price range and substantial supply capability indicate that the compound is produced at industrial scale and is commercially viable for various applications. The high purity level (99%) suggests well-established production and purification processes.

Structural Relationship to Other Bisphenols

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane belongs to a larger family of bisphenolic compounds that share similar structural features and applications. Related compounds include:

-

1,1-bis(4-hydroxyphenyl)cyclohexane

-

1,1-bis(3-methyl-4-hydroxyphenyl)cyclohexane

-

1,1-bis(3-ethyl-4-hydroxyphenyl)cyclohexane

These structural analogs differ primarily in the substituents on the aromatic rings, which can significantly influence properties such as solubility, thermal stability, and reactivity. The specific 3-cyclohexyl substitution pattern in 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane likely confers unique properties that make it suitable for its specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume